S-2-(3-Methylaminopropylamino)ethanethiol
Overview
Description
S-2-(3-Methylaminopropylamino)ethanethiol, also known as WR-1065, is a thiol compound that has been studied for its potential use in radiation protection and chemotherapy. This compound has been shown to have a protective effect against radiation-induced damage to DNA and other cellular components. In addition, it has been investigated for its ability to enhance the effectiveness of chemotherapy drugs by reducing their toxic side effects.
Scientific Research Applications
Chromatography and Drug Analysis : Bonner and Shaw (2000) developed a high-performance liquid chromatographic method to measure protein-bound and total S-2-(3-aminopropylamino)ethanethiol (WR-1065) in blood. This method is significant for analyzing the radio- and chemo-protector drug amifostine (WR-2721) (Bonner & Shaw, 2000).
Chemical Hydrolysis and Drug Formation : Risley et al. (1986) investigated the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721), producing inorganic phosphate and a free sulfhydryl group. This process involves a proton transfer to the sulfur atom and rapid formation, important in the creation of pharmaceutical compounds (Risley et al., 1986).
Odorless Deprotection of Aromatic Methyl Ethers : Magano et al. (2006) demonstrated that 2-(diethylamino)ethanethiol can be used for the odorless deprotection of aromatic methyl ethers, yielding phenols in good to excellent yields. This offers a valuable alternative for chemical synthesis processes, especially those involving odorous thiols (Magano et al., 2006).
Chemical Warfare Agent Monitoring : Stýskala et al. (2007) developed a method for synthesizing 2-(dialkylamino)ethanethiols, which are useful as standards for monitoring chemical warfare agents and their precursors or metabolites (Stýskala et al., 2007).
Natural Gasoline Desulfuration : Martínez-Magadán et al. (2012) explored the use of ethanethiol in removing sulfur compounds from natural gasoline. Their study highlights electron donation-backdonation mechanisms in ionic liquids containing anionic Fe III species (Martínez-Magadán et al., 2012).
Cancer Therapy and Prevention : Grdina et al. (1988) discussed the potential of phosphorythioate drugs in cancer therapy and prevention. These drugs protect normal tissue from radiation damage and promote DNA repair and cell-cycle progression (Grdina et al., 1988).
properties
IUPAC Name |
2-[3-(methylamino)propylamino]ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUJZDXASMNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151702 | |
Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117062-90-5 | |
Record name | S-2-(3-Methylaminopropylamino)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117062905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.